N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
The synthesis of N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-pyrrolidin-1-ylsulfonylphenol. This intermediate is then reacted with 2-(2-methylpropyl)acetyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of oxidative stress, inhibition of specific enzymes, or binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanamide: This compound has a similar structure but with an ethanamide moiety instead of an acetamide moiety.
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)propionamide: This compound features a propionamide moiety, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)11-17-16(19)12-22-14-5-7-15(8-6-14)23(20,21)18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJBVFRTSQECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.